5-(4-Bromophenyl)-1-hydroxy-3-phenylpyrazin-2-one
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-1-hydroxy-3-phenylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-13-8-6-11(7-9-13)14-10-19(21)16(20)15(18-14)12-4-2-1-3-5-12/h1-10,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUCVUNVQGVCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN(C2=O)O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1-hydroxy-3-phenylpyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzoyl chloride with phenylhydrazine to form an intermediate, which is then cyclized to yield the desired pyrazinone compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 5-(4-bromophenyl)-3-phenyl-2(1H)-pyrazinone.
Reduction: Formation of 5-(4-phenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone.
Substitution: Formation of various substituted pyrazinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-1-hydroxy-3-phenylpyrazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s bromophenyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing its binding affinity. Additionally, the hydroxyl group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-inflammatory 1,3,4-Oxadiazole Derivatives
Compounds IIIa and IIIb (1,3,4-oxadiazoles) share the 4-bromophenyl moiety but differ in their heterocyclic core and additional substituents (Table 1). Both exhibited anti-inflammatory activities of 59.5% and 61.9%, respectively, at 20 mg/kg, comparable to indomethacin (64.3%). Their lower severity indices (SI = 0.75–0.83 vs. indomethacin’s 2.67) suggest reduced toxicity .
Table 1. Anti-inflammatory Activity Comparison
| Compound | Core Structure | Substituents | Anti-inflammatory Activity (%) | SI Value |
|---|---|---|---|---|
| IIIa | 1,3,4-Oxadiazole | 4-Bromophenyl, 4-chlorophenyl | 59.5 | 0.75 |
| IIIb | 1,3,4-Oxadiazole | 4-Bromophenyl, 3,4-dimethoxyphenyl | 61.9 | 0.83 |
| Target Compound | Pyrazinone | 4-Bromophenyl, phenyl, hydroxyl | Not reported | — |
Pyrazoline and Pyrazole Derivatives
- Compound 2 (): A pyrazoline derivative with 4-bromophenyl and 2-hydroxyphenyl groups demonstrated unspecified biological activity. Pyrazolines are known for their conformational rigidity, which may enhance target selectivity compared to the planar pyrazinone core .
- Pyrazole Derivatives (): Crystallographic studies of 5-(4-bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole highlight the role of halogen substituents in stabilizing crystal packing via halogen bonds.
Pyridazinone-Based FPR Agonists
Pyridazin-3(2H)-one derivatives () act as formyl peptide receptor (FPR) agonists. For example, N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide is a specific FPR2 agonist. The pyrazinone core of the target compound differs by one nitrogen atom, which could modulate receptor binding or metabolic pathways .
Pyrrole Hydrazones with Antioxidant Activity
Pyrrole hydrazones () such as 4d (ethyl 5-(4-bromophenyl)-1-(1-(2-(4-hydroxy-3-methoxybenzylidene)-hydrazineyl)-1-oxo-3-phenylpropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate) showed low cytotoxicity (HepG2 cells) and antioxidant activity.
Structural and Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group in the target compound may enhance solubility and crystal packing efficiency compared to non-hydroxylated analogs (e.g., pyrazole derivatives in ) .
- Lipophilicity: The 4-bromophenyl group increases logP values in all analogs, but the pyrazinone core’s polarity may reduce membrane permeability relative to oxadiazoles or pyridazinones.
Biological Activity
5-(4-Bromophenyl)-1-hydroxy-3-phenylpyrazin-2-one is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrazinone core structure with a bromophenyl substituent, which is crucial for its biological activity. The presence of the hydroxyl group at the 1-position enhances its solubility and potential interactions with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to 5-(4-Bromophenyl)-1-hydroxy-3-phenylpyrazin-2-one. Specifically, its analogs have been evaluated for their inhibitory effects on Zika virus protease (ZVpro), a critical enzyme for viral replication.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents significantly affect the inhibitory potency against ZVpro. For example, compounds with different aromatic rings showed varying degrees of activity, with some achieving IC50 values as low as 130 nM against ZVpro .
| Compound | Substituent | IC50 Value (μM) |
|---|---|---|
| 12 | Hydroxyphenyl | 0.62 |
| 19 | Pyridine | 0.32 |
| 25 | Dimethyl | 8.1 |
| 47 | Furan | 0.200 |
Anticancer Activity
In addition to antiviral properties, compounds similar to 5-(4-Bromophenyl)-1-hydroxy-3-phenylpyrazin-2-one have shown promise as selective inhibitors in cancer therapy. The compound's ability to inhibit PKMYT1, a regulator of CDK1 phosphorylation involved in cell cycle progression, has been explored .
Case Studies
In vitro studies demonstrated that certain derivatives could inhibit cell growth in various cancer cell lines, especially those with CCNE1 amplification. For instance, one study reported that a related compound inhibited tumor cell growth effectively in xenograft models .
The mechanism underlying the biological activity of 5-(4-Bromophenyl)-1-hydroxy-3-phenylpyrazin-2-one involves interaction with specific enzymes and receptors related to viral replication and cancer cell proliferation. The hydroxyl group and bromine atom are thought to play significant roles in enhancing binding affinity and specificity toward these targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-bromophenyl)-1-hydroxy-3-phenylpyrazin-2-one, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via Paal-Knorr cyclization using β-dicarbonyl intermediates, as demonstrated in pyrrole derivatives . Post-synthesis, purity is validated using RP-HPLC with UV detection (λ = 254 nm) and a C18 column (4.6 × 150 mm, 5 µm). Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid in water (70:30 v/v) . Confirmatory characterization should include / NMR and high-resolution mass spectrometry (HRMS) .
Q. How can crystallographic data for this compound be obtained and interpreted?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or ORTEP-III is standard. For example, lattice parameters and hydrogen-bonding networks are analyzed via SHELXPRO, with refinement statistics (R-factor < 0.05) ensuring accuracy . Graph-set analysis can decode hydrogen-bonding patterns, critical for understanding packing motifs.
Q. What spectroscopic techniques are essential for characterizing its structure?
- Methodological Answer :
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm) and carbonyl (1650–1750 cm) stretches .
- NMR : NMR detects aromatic protons (δ 6.8–8.2 ppm) and hydroxyl protons (δ 10–12 ppm). NMR confirms pyrazinone carbons (δ 160–170 ppm) .
- Mass Spectrometry : HRMS with ESI+ mode validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disordered bromophenyl groups) be resolved?
- Methodological Answer : Use SHELXD for phase refinement and Olex2 for model building. Apply restraints to disordered atoms and validate via residual density maps. For persistent issues, low-temperature (100 K) data collection reduces thermal motion artifacts . Comparative analysis with analogous structures (e.g., 5-(4-fluorophenyl) derivatives ) provides benchmarks .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Methodological Answer :
- SAR Studies : Replace the bromophenyl group with electron-withdrawing substituents (e.g., Cl, CF) to enhance metabolic stability . Introduce pyrazoline or thiazole heterocycles to improve antimicrobial activity .
- In Silico Docking : Use AutoDock Vina to predict binding affinity with targets like MAO-B or σ receptors . Validate via enzyme inhibition assays (IC determination) .
Q. How do hydrogen-bonding networks influence its solid-state stability and solubility?
- Methodological Answer : Graph-set analysis (e.g., Etter’s rules ) identifies robust motifs like dimers involving hydroxyl and carbonyl groups. Solubility is inversely correlated with hydrogen-bond density; introduce methyl/phenyl groups to disrupt packing without sacrificing stability .
Q. What analytical methods resolve degradation products under physiological conditions?
- Methodological Answer : Simulate degradation via accelerated stability testing (40°C/75% RH for 4 weeks). Analyze using LC-MS/MS with a Q-TOF detector to identify hydrolyzed (e.g., pyrazinone ring opening) or oxidized products. Quantify degradation pathways using Arrhenius kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
